Triphenyl 3-phenylpropylphosphorane
Description
Triphenyl 3-phenylpropylphosphorane is an organophosphorus compound characterized by a central phosphorus atom bonded to three phenyl groups and a 3-phenylpropyl substituent. Phosphoranes, in general, exhibit trigonal bipyramidal geometry, distinguishing them from tetrahedral phosphonium salts. The phenylpropyl chain may enhance solubility in non-polar solvents, while the triphenylphosphorane moiety likely contributes to electronic stabilization during reactions .
Properties
Molecular Formula |
C27H26P+ |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
triphenyl(3-phenylpropyl)phosphanium |
InChI |
InChI=1S/C27H26P/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27/h1-12,14-15,17-22H,13,16,23H2/q+1 |
InChI Key |
YEWDWCMFWXAKLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phosphonium Salts with Aromatic Substituents
Phosphonium salts with aromatic groups, such as those reported in , share structural similarities but differ in substituents and reactivity. For example:
- (Z)-3-(Morpholin-4-yl)-1-(4-tolyl)buta-1,3-dienyl)triphenylphosphonium trifluoromethanesulfonate (3): Contains a morpholino group and a tolyl substituent. The electron-donating morpholino group enhances nucleophilicity, whereas the triphenylphosphonium core stabilizes the intermediate during reactions. This compound was synthesized in 50% yield .
Table 1: Comparison of Phosphonium Salts
Lead-Based Analogues ()
Lead compounds like 3-triphenylplumbylpropan-1-ol ([1802-73-9]) share structural motifs (triphenyl groups) but differ in the central atom (Pb vs. P). Key contrasts include:
Impurities and Byproducts ()
Related impurities such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol highlight challenges in synthesizing aryl-substituted phosphoranes. The presence of thiophene or naphthalene rings (e.g., 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol) suggests that steric and electronic factors must be carefully controlled to avoid undesired byproducts .
Role of Substituents
- Electron-Withdrawing Groups : Compounds like 3-(3-Trifluoromethylphenyl)propanal () demonstrate that electron-withdrawing substituents (e.g., CF₃) increase electrophilicity, which could influence phosphorane reactivity in coupling reactions .
- Steric Effects : The phenylpropyl chain in this compound may hinder nucleophilic attack compared to smaller substituents in analogs like 4-bromobutyl(triphenyl)plumbane () .
Stability and Handling
While focuses on trimethyl phosphate, it underscores the importance of proper handling for phosphorus compounds.
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